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Compound of Interest

Compound Name: DL-Methamphetamine

Cat. No.: B6595802 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the historical synthesis routes

for DL-Methamphetamine. It details the evolution of synthetic methodologies, from the initial

discovery to the development of precursor--specific routes. This guide is intended for

informational and research purposes only. The synthesis of controlled substances is illegal and

dangerous.

Introduction: From Ephedra to Synthesis
The history of methamphetamine begins not in a laboratory, but with the plant Ephedra sinica

(Ma Huang), used for centuries in traditional Chinese medicine. The journey to the synthetic

compound was pioneered by Japanese chemists in the late 19th and early 20th centuries.

In 1893, Japanese chemist Nagai Nagayoshi first synthesized methamphetamine from its

natural precursor, ephedrine, which he had successfully isolated from the Ephedra plant in

1885.[1] This initial synthesis produced the compound in a liquid form.[2] It was not until 1919

that another Japanese scientist, Akira Ogata, refined the process, successfully creating the

crystallized form of methamphetamine.[2][3] Ogata's method involved the reduction of

ephedrine using red phosphorus and iodine, a foundational technique that influenced future

synthetic pathways.[3][4]

Over the following decades, particularly in response to the regulation of precursors like

ephedrine and pseudoephedrine, synthetic routes evolved significantly. Clandestine chemists
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shifted their focus to alternative precursors, most notably phenyl-2-propanone (P2P), leading to

the development and popularization of methods such as the Leuckart reaction and various

forms of reductive amination.[5][6] This guide details the core historical methods, providing

available experimental protocols and quantitative data.

Precursor-Based Synthesis Routes
The synthesis of methamphetamine can be broadly categorized into two main historical

approaches based on the starting material: the reduction of ephedrine or pseudoephedrine,

and synthesis from phenyl-2-propanone (P2P).

Ephedrine/Pseudoephedrine Reduction Methods
These methods involve the removal of the β-hydroxyl group from the ephedrine or

pseudoephedrine molecule.

This is the classic method, closely related to the one first developed by Nagai and refined by

Ogata. It uses hydriodic acid (HI) to protonate the hydroxyl group, which is then substituted by

an iodide ion. Red phosphorus (P) is used to regenerate the HI in-situ by reducing the iodine

(I₂) formed during the reaction.[7]

Experimental Protocol:

A mixture of 80.7 g (0.4 mole) of ephedrine hydrochloride, 20 g of red phosphorus, and 170 mL

of 57% hydriodic acid is refluxed for 25 hours.[5] After reflux, the mixture is allowed to stand at

room temperature for an additional 12 hours.[5] The reaction mixture is then diluted with 700

mL of water and filtered to remove the excess red phosphorus.[5] The filtrate is made basic,

typically with a sodium hydroxide solution, to precipitate the methamphetamine freebase. The

freebase is then extracted using a nonpolar solvent, and can be converted to the hydrochloride

salt by bubbling dry hydrogen chloride gas through the solution.[8]

Logical Workflow for the Nagai Method
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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